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Compound of Interest

Compound Name:
Methyl-4-oxo-4-phenyl-2-

butenoate

Cat. No.: B176248 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

differences between chemical isomers is paramount. This technical guide provides an in-depth

exploration of the isomers of the molecular formula C11H10O3, offering a comprehensive

overview of their chemical identity, properties, and biological significance.

This document details the key isomers of C11H10O3, presenting their IUPAC names, and a

comparative summary of their known physical and chemical properties. Furthermore, it outlines

generalized experimental protocols for their synthesis and analysis, and delves into their

documented biological activities and associated signaling pathways, where applicable.

I. Isomers of C11H10O3: A Comparative Overview
The molecular formula C11H10O3 encompasses a diverse range of isomeric structures, each

possessing unique chemical and biological characteristics. The following table summarizes the

key identified isomers, providing their IUPAC names and a selection of their physical and

chemical properties for comparative analysis.
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Common

Name

IUPAC

Name

Molecular

Weight (

g/mol )

Melting Point

(°C)

Boiling Point

(°C)

Physical

Description

4-

Acetylcinnami

c acid

(E)-3-(4-

acetylphenyl)

prop-2-enoic

acid

190.19 196-199 - Solid

4-

Ethoxycouma

rin

4-

ethoxychrom

en-2-one

190.19 134-138 - Solid

-

Methyl 6-

methylbenzof

uran-2-

carboxylate

190.19 - - -

-

8-methoxy-3-

methyl-1H-

isochromen-

1-one

190.19 - - -

Avenalumic

acid

(2E,4E)-5-(4-

hydroxyphen

yl)penta-2,4-

dienoic acid

190.19 -
414.3

(Predicted)
Solid

cis-2-

Methoxycinna

mic acid

(2Z)-3-(2-

methoxyphen

yl)prop-2-

enoic acid

178.18 94-96 - Solid

II. Detailed Isomer Profiles
This section provides a more detailed examination of prominent C11H10O3 isomers, covering

their synthesis, spectroscopic data, and known biological roles.
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(E)-3-(4-acetylphenyl)prop-2-enoic acid (4-
Acetylcinnamic acid)
Synthesis: 4-Acetylcinnamic acid can be synthesized via a Claisen-Schmidt condensation

reaction between 4-acetylbenzaldehyde and acetic anhydride in the presence of a base

catalyst.

Spectroscopic Data:

¹H NMR: Expected signals include peaks for the vinyl protons of the acrylic acid moiety,

aromatic protons of the phenyl ring, and a singlet for the acetyl methyl group.

¹³C NMR: Characteristic peaks would be observed for the carboxylic acid carbon, the acetyl

carbonyl carbon, the olefinic carbons, and the aromatic carbons.

IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic

acid, a C=O stretch for the carboxylic acid and the ketone, and C=C stretching vibrations for

the alkene and aromatic ring.

Biological Activity: Cinnamic acid and its derivatives are known to possess a wide range of

biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and

antidiabetic properties.[1][2][3] The specific activities of 4-acetylcinnamic acid are an active

area of research.

4-ethoxychromen-2-one (4-Ethoxycoumarin)
Synthesis: 4-Ethoxycoumarin can be synthesized through the Pechmann condensation of a

phenol with a β-keto ester in the presence of an acid catalyst. Subsequent etherification of the

resulting 4-hydroxycoumarin with an ethylating agent yields the final product.

Spectroscopic Data:

¹H NMR: Signals are expected for the ethoxy group (a triplet and a quartet), and aromatic

protons of the coumarin ring system.[4]

¹³C NMR: Resonances for the carbonyl carbon, the enol ether carbon, the ethoxy carbons,

and the aromatic carbons would be characteristic.[4]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound.[5]

IR Spectroscopy: The IR spectrum would be characterized by a strong C=O stretching band

for the lactone and C-O stretching bands for the ether linkages.[5]

Biological Activity: Coumarin derivatives are a well-studied class of compounds with diverse

pharmacological activities.[6][7] 4-hydroxycoumarins, the precursors to 4-ethoxycoumarin, are

known for their anticoagulant properties.[6] The biological effects of the ethoxy modification are

a subject of ongoing investigation.

Methyl 6-methylbenzofuran-2-carboxylate
Synthesis: The synthesis of this benzofuran derivative can be achieved through various

methods, often involving the reaction of a substituted phenol with a propargyl derivative,

followed by cyclization and esterification.

Spectroscopic Data:

¹H NMR: Expected signals include those for the methyl group on the benzene ring, the

methyl ester group, and the aromatic protons of the benzofuran core.

¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon, the methyl

carbons, and the aromatic carbons of the benzofuran system.

Biological Activity: Benzofuran derivatives are known to exhibit a range of biological activities.

The specific biological profile of methyl 6-methylbenzofuran-2-carboxylate is an area for further

research.

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid
(Avenalumic acid)
Synthesis: Avenalumic acid is a naturally occurring compound found in oats.[8] Its biosynthesis

in plants involves the phenylpropanoid pathway. Laboratory synthesis can be complex, often

involving multi-step procedures. A bacterial biosynthetic pathway has also been identified,

involving the diazotization of an amino precursor.[9]
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Spectroscopic Data:

¹H NMR: The spectrum would show signals for the dienoic acid protons, the aromatic protons

of the hydroxyphenyl group, and the hydroxyl proton.

¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons of the diene

system, and the aromatic carbons would be characteristic.

Biological Activity: As a natural product, avenalumic acid is believed to play a role in plant

defense mechanisms. Its potential pharmacological activities are a subject of interest.

(2Z)-3-(2-methoxyphenyl)prop-2-enoic acid (cis-2-
Methoxycinnamic acid)
Synthesis: The cis-isomer of 2-methoxycinnamic acid can be prepared through methods that

favor the formation of the Z-alkene, such as the Perkin reaction under specific conditions or by

stereoselective reduction of the corresponding alkyne.

Spectroscopic Data:

¹H NMR: The coupling constant between the two vinyl protons would be characteristic of a

cis-configuration. Other signals would include those for the methoxy group and the aromatic

protons.

¹³C NMR: The chemical shifts of the olefinic carbons would differ from those of the trans-

isomer.

Melting Point: 94-96 °C.[10]

Biological Activity: cis-2-Methoxycinnamic acid is a major component of the essential oil of

Cinnamomum cassia.[10] Cinnamic acid derivatives are known to have various biological

activities, and the specific properties of the cis-2-methoxy isomer are an area of ongoing

research.

III. Experimental Protocols: A General Framework
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Detailed experimental protocols are highly specific to the target molecule and the chosen

synthetic route. However, a general workflow for the synthesis and characterization of these

isomers is presented below.

Caption: General workflow for the synthesis, characterization, and biological evaluation of

C11H10O3 isomers.

IV. Signaling Pathways: Potential Avenues of
Investigation
The biological activities of many C11H10O3 isomers, particularly the cinnamic acid and

coumarin derivatives, suggest potential interactions with various cellular signaling pathways.
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Caption: Potential signaling pathways modulated by C11H10O3 isomers.

Further research is necessary to elucidate the specific molecular targets and mechanisms of

action for each isomer. This guide serves as a foundational resource to stimulate and direct

future investigations into the rich and varied chemistry and biology of C11H10O3 isomers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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